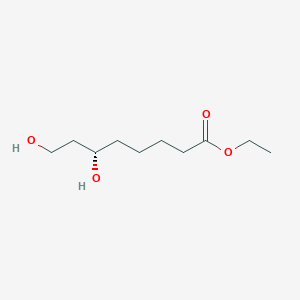
(S)-6,8-Dihydroxyoctanoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6,8-Dihydroxyoctanoic acid ethyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers. This particular compound is characterized by its chiral center, making it optically active and significant in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-6,8-Dihydroxyoctanoic acid ethyl ester can be synthesized through the esterification of (S)-6,8-dihydroxyoctanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to avoid the need for corrosive liquid acids and to simplify the purification process.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: (S)-6,8-Dihydroxyoctanoic acid ethyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst to yield (S)-6,8-dihydroxyoctanoic acid and ethanol.
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Major Products
Hydrolysis: (S)-6,8-dihydroxyoctanoic acid and ethanol.
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Scientific Research Applications
(S)-6,8-Dihydroxyoctanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-6,8-Dihydroxyoctanoic acid ethyl ester involves its interaction with specific enzymes and receptors in biological systems. The compound’s chiral center allows it to fit into enzyme active sites in a stereospecific manner, influencing metabolic pathways and biochemical reactions. The hydroxyl groups and ester functionality play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl octanoate: A simple ester with a similar carbon chain length but lacking hydroxyl groups.
Methyl 6,8-dihydroxyoctanoate: Similar structure but with a different ester group.
6,8-Dihydroxyoctanoic acid: The parent acid of the ester.
Uniqueness
(S)-6,8-Dihydroxyoctanoic acid ethyl ester is unique due to its chiral center and the presence of two hydroxyl groups, which impart specific chemical and biological properties. These features make it a valuable compound in asymmetric synthesis and in studying stereospecific interactions in biological systems.
Properties
Molecular Formula |
C10H20O4 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
ethyl (6S)-6,8-dihydroxyoctanoate |
InChI |
InChI=1S/C10H20O4/c1-2-14-10(13)6-4-3-5-9(12)7-8-11/h9,11-12H,2-8H2,1H3/t9-/m0/s1 |
InChI Key |
JFMQBPVBNXGKMF-VIFPVBQESA-N |
Isomeric SMILES |
CCOC(=O)CCCC[C@@H](CCO)O |
Canonical SMILES |
CCOC(=O)CCCCC(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]phenyl]methanamine](/img/structure/B15198714.png)
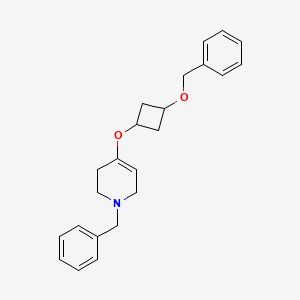
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-1H-imidazole](/img/structure/B15198721.png)
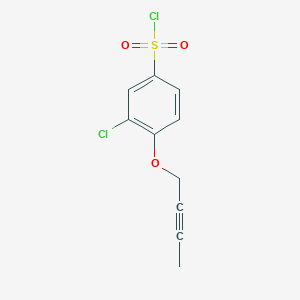
![N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B15198734.png)
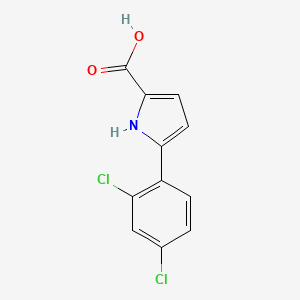
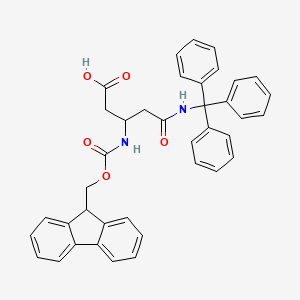

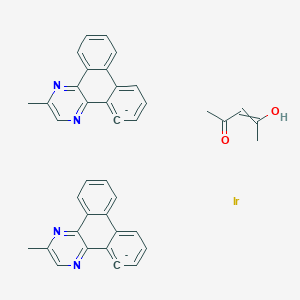


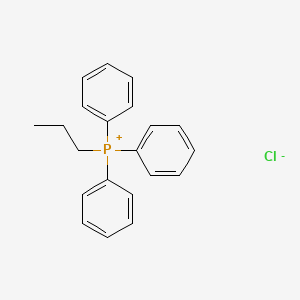
![1-(3,4-Difluoro-phenyl)-2-[1,2,4]triazol-1-yl-ethanone](/img/structure/B15198791.png)

